molecular formula C24H20ClN5O3 B11207828 [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone

[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B11207828
M. Wt: 461.9 g/mol
InChI Key: CQQOIDHQHBJZGG-UHFFFAOYSA-N
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Description

1-[7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(3-chlorophenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzodioxole moiety, a pyrazolopyrimidine core, and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(2H-1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(3-chlorophenyl)piperazine typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the pyrazolopyrimidine core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[7-(2H-1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[7-(2H-1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(3-chlorophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(2H-1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets. In the context of its anticancer properties, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound targets microtubules and tubulin, disrupting their assembly and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(2H-1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(3-chlorophenyl)piperazine stands out due to its unique combination of structural motifs, which confer distinct biological activities and chemical reactivity. Its ability to target microtubules and induce apoptosis makes it a promising candidate for further research in cancer therapy.

Properties

Molecular Formula

C24H20ClN5O3

Molecular Weight

461.9 g/mol

IUPAC Name

[7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H20ClN5O3/c25-17-2-1-3-18(13-17)28-8-10-29(11-9-28)24(31)19-14-27-30-20(6-7-26-23(19)30)16-4-5-21-22(12-16)33-15-32-21/h1-7,12-14H,8-11,15H2

InChI Key

CQQOIDHQHBJZGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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